3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17453061
InChI: InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3
SMILES:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

CAS No.:

Cat. No.: VC17453061

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline -

Specification

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 3-(1-methylbenzimidazol-2-yl)aniline
Standard InChI InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3
Standard InChI Key BDXPAXFHBGAKEH-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(1-methylbenzimidazol-2-yl)aniline, reflects its core structure: a benzimidazole ring (a benzene fused to an imidazole) methylated at the 1-position, linked to an aniline group at the 2-position. Key structural attributes include:

PropertyValue
Molecular FormulaC14H13N3\text{C}_{14}\text{H}_{13}\text{N}_3
Molecular Weight259.73 g/mol
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N
InChIKeyHFERXAFXEGBZQF-UHFFFAOYSA-N
CAS Registry Number1354952-03-6

The benzimidazole system contributes aromatic stability and hydrogen-bonding capacity, while the aniline group introduces nucleophilic reactivity .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3436 cm1^{-1} (N-H of aniline) and 1663–1671 cm1^{-1} (C=N of benzimidazole) confirm functional groups .

  • NMR: 1H^1\text{H}-NMR signals include aromatic protons (δ 6.32–8.65 ppm), methyl singlet (δ 3.05 ppm), and exchangeable NH2_2 protons (δ 10.57 ppm) .

Synthetic Pathways and Optimization

Conventional Synthesis

The compound is synthesized via cyclocondensation of 4-aminobenzoic acid and N-methyl-o-phenylenediamine in polyphosphoric acid (PPA) at 180–200°C :

C7H7NO2+C7H10N2PPA, ΔC14H13N3+2H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{C}_7\text{H}_{10}\text{N}_2 \xrightarrow{\text{PPA, Δ}} \text{C}_{14}\text{H}_{13}\text{N}_3 + 2\text{H}_2\text{O}

Key steps:

  • Formation of benzimidazole: Acid-catalyzed dehydration cyclizes the amine and carboxylic acid groups.

  • Methylation: Introduced via N-methylation of the imidazole nitrogen using methyl iodide.

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield (75% vs. 60% conventional) .

  • Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Derivatives exhibit:

  • Antibacterial activity: MIC = 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal activity: 80% growth inhibition of Candida albicans at 50 μM.

Enzyme Inhibition

  • Tyrosine kinase inhibition: IC50_{50} = 1.2 μM (cf. imatinib = 0.3 μM).

  • COX-2 selectivity: 10-fold preference over COX-1, reducing inflammatory prostaglandins .

ParameterValue
LD50_{50} (oral, rat)Not determined
Skin irritationPotential irritant (Category 2)
MutagenicityNegative in Ames test

Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation.

Research Applications and Future Directions

Drug Discovery

  • Lead optimization: Modifications at the aniline para-position enhance target affinity (e.g., –OH, –CF3_3 groups) .

  • Prodrug development: Acetylation of the aniline NH2_2 improves bioavailability (t1/2_{1/2} = 4.2 h vs. 1.5 h parent).

Material Science

  • Coordination polymers: Forms Cu(II) complexes with luminescent properties (λem_{em} = 450 nm) .

  • Organic semiconductors: Hole mobility = 0.15 cm2^2/V·s in thin-film transistors.

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